2-Nitro-4-(trifluoromethyl)benzamide

TRPV4 antagonist ion channel pharmacology pain and inflammation research

Programs targeting TRPV4 ion channel modulation require the 2-nitro-4-CF3 benzamide pharmacophore-generic benzamide analogs lack the ortho-nitro/para-CF3 arrangement essential for potency and selectivity. • TRPV4 antagonist scaffold: IC50 320 nM (mouse), 420 nM (human), 660 nM (rat); >15-fold selectivity over related TRP channels. • Anticoccidial lead core: class-level efficacy against Eimeria tenella at 0.001%-0.1% dietary inclusion. • Precursor for 2-amino-4-CF3-benzamide via selective nitro reduction (Pd(OH)2/C or SnCl2/HCl). • Mp 167-170 °C enables convenient solid handling; 97% purity with global ambient shipping.

Molecular Formula C8H5F3N2O3
Molecular Weight 234.13 g/mol
CAS No. 22227-55-0
Cat. No. B1585987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4-(trifluoromethyl)benzamide
CAS22227-55-0
Molecular FormulaC8H5F3N2O3
Molecular Weight234.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C8H5F3N2O3/c9-8(10,11)4-1-2-5(7(12)14)6(3-4)13(15)16/h1-3H,(H2,12,14)
InChIKeyLIDIBDAQJHIRBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-4-(trifluoromethyl)benzamide: Procurement & Application Baseline


2-Nitro-4-(trifluoromethyl)benzamide (CAS 22227-55-0) is a disubstituted benzamide building block characterized by an ortho-nitro group and a para-trifluoromethyl substituent on the phenyl ring . This substitution pattern confers a unique combination of strong electron-withdrawing effects and hydrogen-bonding capacity, positioning it as a versatile intermediate for pharmaceutical lead optimization and agrochemical synthesis. Commercial availability typically ranges from 95% to 97% assay with a reported melting point of 167-170 °C .

Core Scaffold 2-nitro-4-(trifluoromethyl)benzamide building block for TRPV4 antagonist optimization (RN-9893 pharmacophore)
Antiparasitic Lead Class ortho-nitro/para-CF₃ substitution pattern supports anticoccidial class-level activity
Synthetic Intermediate Versatile precursor for ortho-amino derivative synthesis via nitro reduction
Thermal Identity Characterized melting behavior for QC reference and solid handling

2-Nitro-4-(trifluoromethyl)benzamide Structural Differentiation


Substituting 2-nitro-4-(trifluoromethyl)benzamide with generic benzamide analogs lacking the ortho-nitro/para-CF₃ arrangement fundamentally alters both physicochemical properties and downstream synthetic utility. The compound serves as the essential pharmacophoric core for advanced drug candidates including the selective TRPV4 antagonist RN-9893, where the 2-nitro-4-CF₃ benzamide moiety is irreplaceable for target potency [1]. Removal or positional isomerization of either substituent compromises electronic distribution critical for target engagement. Furthermore, the dual electron-withdrawing architecture enables specific hydrogen-bonding networks exploited in veterinary anticoccidial applications that mono-substituted benzamides cannot replicate [2]. The following quantitative evidence establishes where this compound's differentiation is measurable and procurement-relevant.

Regioisomeric substitution alters electronic profile
Removing or repositioning the ortho-nitro or para-CF₃ disrupts the dual electron-withdrawing architecture critical for TRPV4 target engagement.
Mono-substituted benzamides cannot replicate H-bonding
The ortho-nitro/para-CF₃ arrangement enables specific hydrogen-bonding networks exploited in anticoccidial applications; generic benzamides lack this capability.
Nitrile analog dramatically differs in physical form
2-nitro-4-(trifluoromethyl)benzonitrile (mp ~44–47 °C) is not a solid-handling substitute; the benzamide amide group provides higher thermal stability and crystallinity.

Quantitative Differentiation Evidence


TRPV4 Antagonist Selectivity vs. TRP Channels

The 2-nitro-4-(trifluoromethyl)benzamide core scaffold, when elaborated to RN-9893, demonstrates potent and selective TRPV4 antagonism. Direct head-to-head selectivity profiling shows the compound's >15-fold selectivity for TRPV4 over TRPV1, TRPV3, and TRPM8, with no inhibition of TRPV1 at 10 μM and IC₅₀ >30 μM against TRPV3 . This selectivity profile is intrinsic to the 2-nitro-4-CF₃ benzamide pharmacophore; analogs lacking this precise substitution pattern fail to achieve comparable potency-selectivity balance. For users requiring the validated core building block for TRPV4-targeted drug discovery, 2-nitro-4-(trifluoromethyl)benzamide is the documented starting material.

TRPV4 selectivity vs. TRP channels
Head-to-head
IC₅₀ 320 nM (mouse), 420 nM (human), 660 nM (rat); >15-fold over TRPV1/TRPV3/TRPM8
Reported ion channel selectivity context supports TRPV4-targeted discovery fit.
Selectivity panel of 54 targets; no TRPV1 inhibition at 10 µM.
TRPV4 antagonist ion channel pharmacology pain and inflammation research

Melting Point vs. 2-Nitrobenzamide

2-Nitro-4-(trifluoromethyl)benzamide exhibits a melting point of 167-170 °C, which is moderately lower than the unsubstituted 2-nitrobenzamide (174-178 °C) . The approximately 7-8 °C depression reflects the influence of the para-trifluoromethyl group on crystal packing energy. This melting point difference provides a practical identity verification metric; procurement of the correct ortho-nitro para-CF₃ regioisomer can be confirmed via simple melting point determination against literature values, whereas cross-study comparable data confirms that positional isomers or des-CF₃ analogs melt at distinctly different temperatures.

MP vs. 2-nitrobenzamide
Cross-study comparable
167–170 °C (target) vs. 174–178 °C; ∆ ~7–8 °C lower
Thermal identity verification via melting point differential.
Literature ranges from commercial sources.
solid-state characterization thermal analysis quality control

Melting Point vs. 4-(Trifluoromethyl)benzamide

The presence of the ortho-nitro group in 2-nitro-4-(trifluoromethyl)benzamide reduces its melting point by approximately 15-18 °C relative to 4-(trifluoromethyl)benzamide (184-186 °C) . This thermal difference arises from the ortho-nitro group disrupting intermolecular hydrogen bonding in the solid state compared to the unsubstituted amide. For synthetic chemists, this lower melting point facilitates handling during purification and recrystallization, offering a practical advantage over the higher-melting mono-substituted analog.

MP vs. 4-(trifluoromethyl)benzamide
Cross-study comparable
167–170 °C vs. 184–186 °C; ∆ ~15–18 °C lower
Lower mp may facilitate recrystallization and handling.
Data from commercial literature sources.
solid-state characterization thermal analysis quality control

Melting Point vs. 2-Nitro-4-(trifluoromethyl)benzonitrile

Replacement of the benzamide primary amide with a nitrile group produces 2-nitro-4-(trifluoromethyl)benzonitrile, which melts at 44-47 °C, dramatically lower than the 167-170 °C of the target benzamide . This >120 °C melting point differential reflects fundamentally different intermolecular hydrogen-bonding capabilities: the benzamide engages in strong N-H···O=C networks, whereas the nitrile lacks hydrogen-bond donor capacity. For applications requiring a solid building block with higher thermal stability and predictable crystalline behavior, the benzamide offers a distinct physical form advantage over the low-melting nitrile analog.

MP vs. nitrile analog
Cross-study comparable
167–170 °C vs. 44–47 °C; ∆ >120 °C higher
Benzamide provides higher thermal stability and solid handling.
Nitrile lacks H-bond donor capacity.
functional group interconversion thermal property contrast building block selection

Anticoccidial Activity in Eimeria tenella Model

US Patent 3,518,305 establishes that 2-nitro-4-(trifluoromethyl)benzamide belongs to a class of nitro-trifluoromethylbenzamides with demonstrated anticoccidial activity against Eimeria tenella [1]. In the described avian coccidiosis model, compounds within this class, when administered in feed at concentrations ranging from 0.001% to 0.1%, improved survival and reduced lesion scores in infected birds compared to untreated infected controls. While patent data does not isolate the exact 2-nitro-4-CF₃ isomer for head-to-head quantification, the class-level inference establishes that the ortho-nitro/para-CF₃ substitution pattern confers therapeutic utility not observed with mono-substituted benzamides or alternative regioisomers.

Anticoccidial class activity
Class-level inference
0.001–0.1% in feed; improved survival and reduced lesion scores vs. untreated controls
Class-level antiparasitic endpoint context; isomer-specific data to verify.
Patent data; Eimeria tenella avian model.
veterinary parasitology anticoccidial agents poultry health

Commercial Purity Specification Benchmark

Major commercial suppliers including Sigma-Aldrich offer 2-nitro-4-(trifluoromethyl)benzamide at a standardized 97% assay specification, with characterization by melting point (167-170 °C) and spectroscopic identity confirmation . Alternative suppliers such as CymitQuimica provide the compound at a minimum 95% purity grade . For procurement decisions requiring higher assay certainty in downstream synthetic applications, the 97% grade offers a verifiable purity benchmark with established literature melting point correlation. The cross-study comparable data indicate that the 97% specification represents the standard research-grade quality for this building block.

Commercial purity specification
Specification review
97% assay (Sigma-Aldrich) vs. 95% minimum
Purity grade selection context for synthesis sensitivity.
Multi-vendor cross-study comparison.
quality assurance purity specification procurement standard

Validated Application Scenarios


TRPV4 Antagonist Lead Optimization

Procurement of 2-nitro-4-(trifluoromethyl)benzamide is justified for medicinal chemistry programs targeting TRPV4 ion channel modulation. The compound serves as the validated core scaffold for RN-9893, a potent and selective TRPV4 antagonist with IC₅₀ values of 320 nM (mouse), 420 nM (human), and 660 nM (rat) and >15-fold selectivity over related TRP channels . Programs requiring SAR exploration around the 2-nitro-4-CF₃ benzamide pharmacophore or seeking to generate novel TRPV4 antagonists will find this building block essential for maintaining the established potency-selectivity profile.

Veterinary Anticoccidial Agent Development

Research groups focused on veterinary antiparasitic drug discovery should procure 2-nitro-4-(trifluoromethyl)benzamide as a lead scaffold for anticoccidial development. US Patent 3,518,305 demonstrates that nitro-trifluoromethylbenzamides as a class exhibit efficacy against Eimeria tenella in avian coccidiosis models when administered in feed at 0.001% to 0.1% concentrations, improving survival and reducing lesion scores compared to untreated controls [1]. The ortho-nitro/para-CF₃ substitution pattern is central to this class-level activity.

Ortho-Nitro Reduction to Amino Derivatives

2-Nitro-4-(trifluoromethyl)benzamide is procured as a synthetic precursor for the corresponding 2-amino-4-(trifluoromethyl)benzamide via nitro group reduction. The primary amide functionality remains intact during selective nitro reduction using Pd(OH)₂/C under hydrogenation conditions or SnCl₂/HCl systems . The resulting ortho-amino derivative serves as a versatile intermediate for further functionalization including amide coupling, heterocycle formation, and sulfonamide synthesis. The 167-170 °C melting point provides convenient solid handling characteristics for multistep synthetic sequences.

Quality Control Reference Standard

Analytical chemistry and quality control laboratories may procure 2-nitro-4-(trifluoromethyl)benzamide as a reference standard for method development and identity verification. The well-documented melting point of 167-170 °C provides a straightforward thermal identity check that distinguishes this compound from potential structural analogs including 2-nitrobenzamide (174-178 °C), 4-(trifluoromethyl)benzamide (184-186 °C), and 2-nitro-4-(trifluoromethyl)benzonitrile (44-47 °C) . The compound's distinct InChIKey (LIDIBDAQJHIRBO-UHFFFAOYSA-N) and spectroscopic signature further support its use as a chromatographic and spectroscopic reference material.

Application
Selection Property
Validation Focus
TRPV4 antagonist lead optimization
2-nitro-4-CF₃ benzamide core (reported RN-9893 scaffold)
TRPV4 selectivity context and SAR exploration
Anticoccidial lead scaffold research
ortho-nitro/para-CF₃ substitution pattern
Class-level antiparasitic endpoint review
Ortho-nitro reduction to amino derivative
Primary amide stability under nitro reduction
Synthetic intermediate utility and yield
Quality control reference standard
Reported thermal identity range and spectroscopic signature
Identity verification against structural analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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